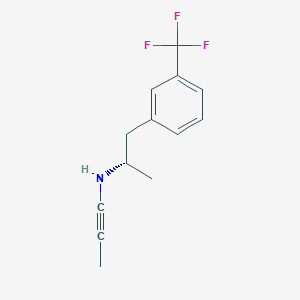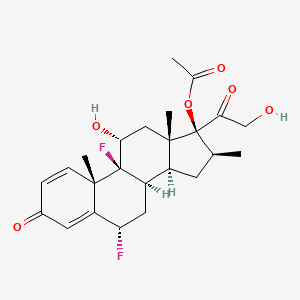
5-Chlorocaproic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-Cholrohexanoate: is an organic compound with the molecular formula C7H13ClO2 5-Chlorocaproic acid methyl ester . This compound is primarily used as a building block in organic synthesis. It has a molecular weight of 164.63 g/mol and is characterized by its ability to participate in various chemical reactions due to the presence of both ester and chloro functional groups.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-Cholrohexanoate can be synthesized through the esterification of 5-chlorohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of Methyl 5-Cholrohexanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro group in Methyl 5-Cholrohexanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like .
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed:
科学的研究の応用
Methyl 5-Cholrohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
作用機序
The mechanism of action of Methyl 5-Cholrohexanoate primarily involves its reactivity due to the ester and chloro functional groups. The ester group can undergo hydrolysis, catalyzed by esterases, to form the corresponding carboxylic acid and alcohol. The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbon atom more susceptible to nucleophilic attack .
類似化合物との比較
Methyl 5-Bromohexanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 5-Iodohexanoate: Contains an iodo group instead of a chloro group.
Ethyl 5-Chlorohexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-Cholrohexanoate is unique due to the specific reactivity imparted by the chloro group, which is less reactive than bromo and iodo groups but more reactive than a hydrogen atom. This balance of reactivity makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C7H13ClO2 |
|---|---|
分子量 |
164.63 g/mol |
IUPAC名 |
methyl 5-chlorohexanoate |
InChI |
InChI=1S/C7H13ClO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3 |
InChIキー |
JFDGPJPDWIHCSL-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)





![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)


![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)


![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
